3-(3-Bromophenyl)-2,2-dimethylpropanoic acid

Vue d'ensemble

Description

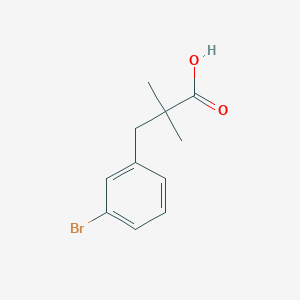

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a 2,2-dimethylpropanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation, where a brominated benzene derivative reacts with a suitable alkylating agent under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical intermediate due to its unique structural features. The presence of the bromophenyl group enhances lipophilicity and electronic properties, which can influence interactions with biological targets.

- Biological Activity : Research indicates that 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid may modulate enzyme activity and receptor interactions. Its ability to engage with aromatic residues in proteins suggests it could influence various biochemical pathways, making it a candidate for drug development.

- Synthesis of Active Compounds : This compound serves as an intermediate in synthesizing biologically active molecules. Its derivatives have been investigated for their pharmacological properties, including anti-inflammatory and anti-cancer activities .

Organic Synthesis

This compound is utilized in the synthesis of other complex organic compounds.

- Synthetic Routes : Various synthetic methods have been developed to produce this compound efficiently. For instance, a multi-step synthesis involving bromobenzaldehyde and ethyl bromodifluoroacetate has been documented, showcasing its versatility in organic reactions .

- Catalytic Applications : The compound has been used in catalytic processes, where it acts as a precursor for more complex structures through radical conjugate addition reactions. This highlights its utility in developing new synthetic methodologies .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is also explored for its potential uses in materials science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties. Its unique chemical structure may impart specific characteristics such as improved thermal stability or mechanical strength to the resultant materials.

- Nanotechnology : Research is ongoing into the use of this compound in the fabrication of nanomaterials, particularly phthalocyanines with tailored functionalities for applications in electronics and photonics .

Case Study 1: Enzyme Modulation

A study investigated the interaction of this compound with various enzymes. The results indicated that the compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Synthesis of Phthalocyanines

Another research effort focused on synthesizing monoisomeric phthalocyanines using this compound as a starting material. The resulting phthalocyanines exhibited enhanced photophysical properties suitable for applications in solar cells and sensors.

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromophenylacetic acid

- 3-Bromophenylpropionic acid

- 3-Bromophenylbutanoic acid

Uniqueness

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the 2,2-dimethylpropanoic acid group, which imparts steric hindrance and influences its reactivity compared to other similar compounds.

Activité Biologique

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid (CAS No. 926625-06-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

This compound exhibits various biochemical properties that influence its biological activity:

- Molecular Structure : The presence of a bromine atom in the phenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

- Solubility : The compound is moderately soluble in organic solvents, which is essential for its bioavailability and interaction with cellular components.

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.

- Cell Signaling Modulation : The compound appears to affect pathways related to apoptosis and cell proliferation by modulating the expression of genes associated with these processes.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : It has shown potential antimicrobial activity against various bacterial strains, suggesting a role in infection control.

- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines | Demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. |

| Study B | Antimicrobial susceptibility testing | Showed effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study C | Kinase inhibition assays | Identified as a moderate inhibitor of EGFR and VEGFR-2 with IC50 values of 15 µM and 22 µM respectively. |

Dosage Effects in Animal Models

Animal model studies are crucial for understanding the therapeutic potential and safety profile of this compound:

- Low Dose Effects : At lower doses (1-5 mg/kg), beneficial effects such as reduced tumor growth and improved survival rates have been observed in xenograft models.

- High Dose Toxicity : Higher doses (above 10 mg/kg) have been associated with hepatotoxicity and nephrotoxicity, indicating a need for careful dosage management.

Propriétés

IUPAC Name |

3-(3-bromophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDRABVXEHYXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272507 | |

| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926625-06-1 | |

| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926625-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.